molecular formula C11H12N2O5 B062266 Ethyl 4-acetamido-3-nitrobenzoate CAS No. 175204-17-8

Ethyl 4-acetamido-3-nitrobenzoate

Cat. No. B062266
CAS RN: 175204-17-8
M. Wt: 252.22 g/mol
InChI Key: AQEATNDLNBFMRO-UHFFFAOYSA-N
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Description

Ethyl 4-acetamido-3-nitrobenzoate is a compound of interest due to its unique chemical structure and potential applications in various fields of chemistry. This compound, characterized by the presence of both acetamido and nitro groups attached to a benzoate ester, has been synthesized and analyzed in several studies.

Synthesis Analysis

The synthesis of related nitrobenzoate compounds often involves reactions such as esterification, nitration, and functional group transformations. For example, the synthesis of Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate involves an aza-alkylation/intramolecular Michael cascade reaction, followed by desulfonative dehydrogenation (Choi & Kim, 2017). Another example is the preparation of Ethyl 4-nitrobenzoate through the reaction of 4-nitrobenzoic acid with anhydrous ethanol (Li De-jiang, 2005).

Molecular Structure Analysis

Molecular structure analysis, such as crystallography, provides insights into the arrangement of atoms within a molecule and its intermolecular interactions. For instance, the crystal structure of Ethyl 4-butylamino-3-nitrobenzoate reveals an intramolecular N—H⋯O hydrogen bond, stabilizing the molecule's structure through intermolecular N—H⋯O and C—H⋯O hydrogen bonds (Narendra Babu et al., 2009).

Chemical Reactions and Properties

Nitrobenzoates participate in various chemical reactions, reflecting their chemical properties. For example, the synthesis and characterization of novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates involve reactions that highlight the compound's reactivity towards sulfonation and esterification (El-Bardan, 1992).

Scientific Research Applications

  • Synthesis of Derivatives

    Ethyl 4-nitrobenzoate, a related compound, is used in the synthesis of 3-N-Acetyl-2-aryl-5-(4-nitrophenyl)-1,3,4-oxadiazolines, which have potential applications in organic and medicinal chemistry (Li De-jiang, 2005).

  • Esterification Studies

    Investigations into the esterification of 4-nitrobenzoic acid catalyzed by acidic ionic liquids have implications for improving synthesis methods for related compounds like Ethyl 4-acetamido-3-nitrobenzoate (Liang Hong-ze, 2013).

  • Alkaline Hydrolysis

    The influence of nitro groups on the reactivity of ethyl nitrobenzoates, including compounds similar to this compound, has been studied, providing insights into their chemical behavior (Y. Iskander, R. Tewfik, S. Wasif, 1966).

  • Catalyzed Synthesis

    TiO2/Fe3+ has been found effective in catalyzing the synthesis of Ethyl 4-nitrobenzoate, a process that can be applied to similar compounds like this compound (Fu Rong-geng, 2012).

  • Crystal Structure Analysis

    The crystal structure of Ethyl 4-butylamino-3-nitrobenzoate has been determined, which can be informative for understanding the properties of structurally related compounds (S. N. Narendra Babu et al., 2009).

  • Anti-Tumor Activity

    A compound synthesized from 3-acetamido-5-nitrobenzoic acid, closely related to this compound, has shown potential anti-tumor activity and ability to alkylate DNA in the minor groove (A. S. Prakash et al., 1991).

  • Solubility and Thermodynamic Modeling

    The solubility of 3-methyl-4-nitrobenzoic acid in various solvents has been studied, which is relevant for understanding the solubility behavior of related compounds like this compound (Yüfang Wu et al., 2016).

properties

IUPAC Name

ethyl 4-acetamido-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-3-18-11(15)8-4-5-9(12-7(2)14)10(6-8)13(16)17/h4-6H,3H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEATNDLNBFMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385090
Record name ethyl 4-acetamido-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729705
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

175204-17-8
Record name Ethyl 4-(acetylamino)-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4-acetamido-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetyl chloride (62 ml) was added dropwise to a mixture of ethyl 4-amino-3-nitrobenzoate (142 g), N,N-dimethylaniline (110 ml), and toluene (940 ml) in an ice bath. After stirring the mixture at 50° C. for 3 hours, it was cooled. Water (142 ml) was added thereto to stop the reaction. The toluene layer was separated and the organic layer was washed with dilute hydrochloric acid and successively with water. After the organic layer was concentrated to about 1/3 volume, hexane (284 ml) was added thereto for crystallization. Crystals were collected by filtration and washed with hexane to obtain the desired compound, ethyl 4-(acetylamino)-3-nitrobenzoate (157.7 g).
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
940 mL
Type
reactant
Reaction Step One
Name
Quantity
142 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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